7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one
Overview
Description
7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one is an organic compound belonging to the benzoxazine family. Benzoxazines are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-methylphenol with chloroacetic acid, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often include:
Temperature: 80-100°C
Solvent: Aqueous or organic solvents like ethanol or methanol
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as an anti-inflammatory, antimicrobial, and anticancer agent.
Biology: Studied for its effects on cellular pathways and enzyme inhibition.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Materials Science: Used in the synthesis of polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2H-1,4-benzoxazin-3(4H)-one: Lacks the amino group, resulting in different reactivity and biological activity.
7-Hydroxy-2-methyl-2H-1,4-benzoxazin-3(4H)-one: Contains a hydroxyl group instead of an amino group, leading to different chemical properties.
Uniqueness
7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of the amino group at the 7-position, which imparts distinct reactivity and biological activity. This structural feature allows for specific interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS Number: 105807-79-2) is a compound belonging to the benzoxazine class, which is notable for its diverse biological activities. This article explores its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H10N2O2. Its structure features an amino group at the 7-position and a methyl group at the 2-position of the benzoxazine ring. These functional groups contribute significantly to its biological activity.
Property | Value |
---|---|
Molecular Weight | 178.19 g/mol |
Melting Point | 215-218 °C |
Boiling Point | 434.8 °C |
Density | 1.344 g/cm³ |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds in the benzoxazine class can interact with various biological targets, leading to potential therapeutic effects against bacteria and fungi. The compound's ability to form hydrogen bonds due to the amino group enhances its interaction with microbial targets, making it a candidate for further pharmacological studies .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various models. The presence of the amino group is thought to play a crucial role in modulating inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
Anticonvulsant Activity
A series of derivatives of benzoxazine compounds have been evaluated for their anticonvulsant activities. For instance, in studies involving maximal electroshock tests (MES), certain derivatives showed promising results with effective doses indicating anticonvulsant potential . While specific data on this compound is limited, its structural similarities suggest it may exhibit comparable effects.
The mechanism by which this compound exerts its biological effects involves binding to specific enzymes and receptors within biological systems. The reactivity of the amino group facilitates interactions that can modulate enzyme activity or receptor signaling pathways, contributing to its therapeutic potential .
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions where substituted acetamides undergo rearrangement. A common method includes:
- Starting Materials : Reaction of 2-chlorophenol with N-benzyl-2-chloroacetamide.
- Reagents : Use of potassium carbonate followed by cyclization with cesium carbonate in dimethylformamide.
- Outcome : Formation of the benzoxazinone structure through a Smiles-type rearrangement.
These synthetic routes are crucial for producing the compound in sufficient quantities for research and potential therapeutic applications .
Case Studies and Research Findings
Several studies have highlighted the biological activities of similar compounds within the benzoxazine class:
- Antimicrobial Activity : A study found that derivatives showed minimal inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Studies : Research on related compounds indicated significant reductions in inflammatory markers in vitro and in vivo models, supporting their use as anti-inflammatory agents.
- Neuroprotective Effects : Some benzoxazine derivatives have been evaluated for neuroprotective effects against oxidative stress, suggesting a broader protective role that could include anticonvulsant properties .
Properties
IUPAC Name |
7-amino-2-methyl-4H-1,4-benzoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-5-9(12)11-7-3-2-6(10)4-8(7)13-5/h2-5H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSVYAABMPJFIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546171 | |
Record name | 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60546171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105807-79-2 | |
Record name | 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60546171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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